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molecular formula C11H12BrNO4 B8704801 Methyl 3-bromo-5-(methoxy(methyl)carbamoyl)benzoate

Methyl 3-bromo-5-(methoxy(methyl)carbamoyl)benzoate

Cat. No. B8704801
M. Wt: 302.12 g/mol
InChI Key: QXZLMYWDUHTFDC-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (1.15 g, 11.8 mmol) was dissolved in CH2Cl2 (50 mL) and Et3N (4.8 mL, 34.4 mmol) was added. The solution was stirred for 30 min. The resultant solution was cooled to 0° C. and compound 3-bromo-5-(methoxycarbonyl)benzoic acid (2.55 g, 9.84 mmol) was added followed by EDC.HCl (3.77 g, 19.6 mmol) and HOBt (0.26 g, 1.96 mmol). The reaction mixture was allowed to come to room temperature and stirred for another 4 h. After completion, the reaction mixture was diluted with CH2Cl2. The organic layer was washed with water and brine solution and dried over anhydrous sodium sulfate. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica 60-120 mesh, eluent 20% EtOAc in petroleum ether) to get methyl 3-bromo-5-(methoxy(methyl)carbamoyl)benzoate (2.3 g, yield 77%) as colorless liquid. 1H NMR (400 MHz, CDCl3) δ 8.29 (m, 1H), 8.27 (t, J=1.8 Hz, 1H), 8.02 (t, J=1.6 Hz, 1H), 3.95 (s, 3H), 3.57 (s, 3H), 3.39 (s, 3H). MS (ESI) m/z: Calculated for C11H12BrNO4: 300.99. found: 302.0 (M+H)+.
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.55 g
Type
reactant
Reaction Step Four
Quantity
3.77 g
Type
reactant
Reaction Step Five
Name
Quantity
0.26 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].CCN(CC)CC.[Br:13][C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([C:23]([O:25][CH3:26])=[O:24])[CH:22]=1)[C:17]([OH:19])=O.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl>[Br:13][C:14]1[CH:22]=[C:21]([CH:20]=[C:16]([C:17](=[O:19])[N:3]([O:4][CH3:5])[CH3:2])[CH:15]=1)[C:23]([O:25][CH3:26])=[O:24] |f:0.1,4.5|

Inputs

Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
1.15 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.55 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C(=O)OC
Step Five
Name
Quantity
3.77 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Six
Name
Quantity
0.26 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 4 h
Duration
4 h
WASH
Type
WASH
Details
The organic layer was washed with water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica 60-120 mesh, eluent 20% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)C(N(C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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